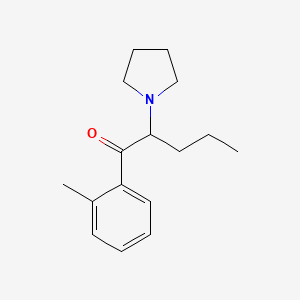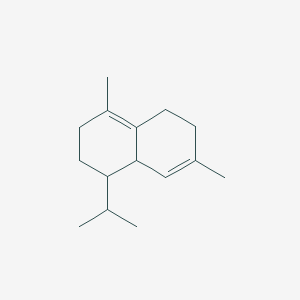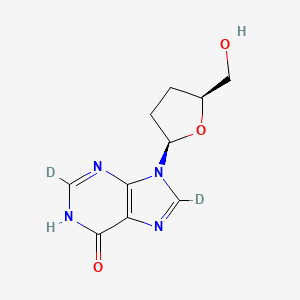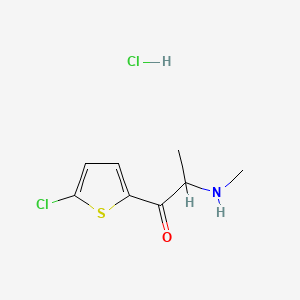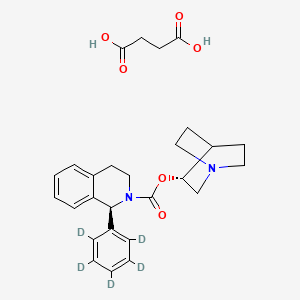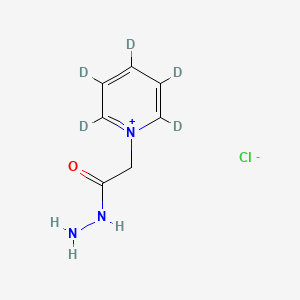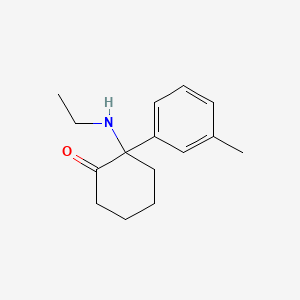
Indapamide-13C-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indapamide-13C-d3 is a labeled analog of indapamide, a thiazide-like diuretic used primarily for the treatment of hypertension and edema associated with congestive heart failure . The compound is isotopically labeled with carbon-13 and deuterium, making it useful as an internal standard in mass spectrometry for the quantification of indapamide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Indapamide-13C-d3 involves the incorporation of carbon-13 and deuterium into the indapamide molecule. The process typically starts with the preparation of labeled precursors, followed by their incorporation into the indapamide structure through a series of chemical reactions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for use as an analytical standard .
Chemical Reactions Analysis
Types of Reactions: Indapamide-13C-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Indapamide-13C-d3 is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Indapamide-13C-d3, like indapamide, acts on the nephron, specifically at the proximal segment of the distal convoluted tubule. It inhibits the sodium/chloride cotransporter, leading to reduced sodium reabsorption. This results in increased excretion of sodium and water, thereby reducing blood pressure . The compound also inhibits carbonic anhydrase, contributing to its diuretic effect .
Comparison with Similar Compounds
Indapamide: The parent compound, used for the treatment of hypertension and edema.
Hydrochlorothiazide: Another thiazide-like diuretic with similar uses but different chemical structure.
Chlorthalidone: A thiazide-like diuretic with a longer duration of action compared to indapamide.
Uniqueness: Indapamide-13C-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The incorporation of carbon-13 and deuterium allows for precise quantification and tracing in various scientific studies .
Properties
Molecular Formula |
C16H16ClN3O3S |
|---|---|
Molecular Weight |
369.8 g/mol |
IUPAC Name |
4-chloro-3-sulfamoyl-N-[2-(trideuterio(113C)methyl)-2,3-dihydroindol-1-yl]benzamide |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-8-11-4-2-3-5-14(11)20(10)19-16(21)12-6-7-13(17)15(9-12)24(18,22)23/h2-7,9-10H,8H2,1H3,(H,19,21)(H2,18,22,23)/i1+1D3 |
InChI Key |
NDDAHWYSQHTHNT-KQORAOOSSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])C1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Canonical SMILES |
CC1CC2=CC=CC=C2N1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-amino-3-[[(2R)-2-amino-3-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[(8S)-8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one;tetrahydrochloride](/img/structure/B10823145.png)
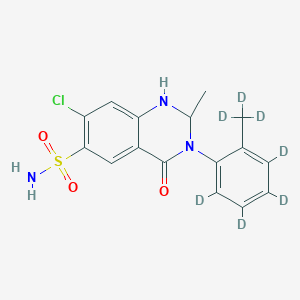

![2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B10823164.png)
